2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide
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Overview
Description
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: The compound is investigated as a potential therapeutic agent, particularly for its kinase inhibition and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting the signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds share a similar triazolo core and are studied for their DNA intercalation and anticancer activities.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds are investigated for their kinase inhibition and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds are used to develop functionalized ligands for targeting adenosine receptors.
Uniqueness
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide is unique due to its specific structural features, such as the presence of both 4-chlorophenyl and 4-cyanophenyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H14ClN7O2 |
---|---|
Molecular Weight |
443.8 g/mol |
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C22H14ClN7O2/c23-16-5-3-15(4-6-16)18-11-19-21-27-30(22(32)28(21)9-10-29(19)26-18)13-20(31)25-17-7-1-14(12-24)2-8-17/h1-11H,13H2,(H,25,31) |
InChI Key |
HCCVNJPARYKUCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Origin of Product |
United States |
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